4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile 4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20402143
InChI: InChI=1S/C5H4F3NO3S/c1-13(11,12)3(2-9)4(10)5(6,7)8/h3H,1H3
SMILES:
Molecular Formula: C5H4F3NO3S
Molecular Weight: 215.15 g/mol

4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile

CAS No.:

Cat. No.: VC20402143

Molecular Formula: C5H4F3NO3S

Molecular Weight: 215.15 g/mol

* For research use only. Not for human or veterinary use.

4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile -

Specification

Molecular Formula C5H4F3NO3S
Molecular Weight 215.15 g/mol
IUPAC Name 4,4,4-trifluoro-2-methylsulfonyl-3-oxobutanenitrile
Standard InChI InChI=1S/C5H4F3NO3S/c1-13(11,12)3(2-9)4(10)5(6,7)8/h3H,1H3
Standard InChI Key HXVGVXGVLCVOPJ-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C(C#N)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The IUPAC name 4,4,4-trifluoro-2-methanesulfonyl-3-oxobutanenitrile systematically describes its structure:

  • A butanenitrile backbone (four-carbon chain with a nitrile group at position 1).

  • A trifluoromethyl group (CF3\text{CF}_3) at position 4.

  • A ketone (C=O\text{C=O}) at position 3.

  • A methanesulfonyl group (SO2CH3\text{SO}_2\text{CH}_3) at position 2.

The structural formula is represented as:
NC-C(=O)-C(SO2CH3)(CF3)-CH2-\text{NC-C(=O)-C(SO}_2\text{CH}_3\text{)(CF}_3\text{)-CH}_2\text{-}
This arrangement confers both electrophilic (nitrile, ketone) and nucleophilic (sulfonyl) reactivity .

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC5H4F3NO3S\text{C}_5\text{H}_4\text{F}_3\text{NO}_3\text{S}
Molecular Weight215.15 g/mol
CAS Registry Number3176DN (AK Scientific)
Synonyms4,4,4-Trifluoro-2-(methylsulfonyl)-3-oxobutanenitrile
GHS Hazard StatementsH315, H319, H335

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step protocol, typically involving:

  • Sulfonation of Precursors: Reaction of a β-ketonitrile intermediate with methanesulfonyl chloride (CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}) in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .

  • Fluorination: Subsequent treatment with sulfur tetrafluoride (SF4\text{SF}_4) or a fluorinating agent to replace hydroxyl or carbonyl oxygen with fluorine atoms, yielding the trifluoromethyl group .

Example Reaction Scheme:

CH3SO2Cl+NC-C(=O)-CH2-CH3BaseNC-C(=O)-C(SO2CH3)(CH3)-CH3\text{CH}_3\text{SO}_2\text{Cl} + \text{NC-C(=O)-CH}_2\text{-CH}_3 \xrightarrow{\text{Base}} \text{NC-C(=O)-C(SO}_2\text{CH}_3\text{)(CH}_3\text{)-CH}_3
SF4NC-C(=O)-C(SO2CH3)(CF3)-CH3\xrightarrow{\text{SF}_4} \text{NC-C(=O)-C(SO}_2\text{CH}_3\text{)(CF}_3\text{)-CH}_3

Industrial-Scale Production

AK Scientific, Inc. produces the compound under catalog number 3176DN, emphasizing high-purity batches (≥95%) for research applications. Typical packaging includes amber glass vials under inert gas to prevent hydrolysis .

Physicochemical Properties

Physical State and Stability

  • Appearance: White to off-white crystalline solid (inferred from handling precautions) .

  • Stability: Stable under ambient conditions but hygroscopic; requires storage in desiccators. Decomposes above 200°C, releasing toxic gases (e.g., HF\text{HF}, SO2\text{SO}_2) .

Solubility and Reactivity

  • Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) due to sulfonyl and nitrile groups. Limited solubility in water (<0.1 g/L at 25°C) .

  • Reactivity:

    • Nucleophilic attack at the nitrile group (e.g., hydrolysis to amides).

    • Electrophilic substitution at the ketone oxygen.

    • Radical reactions involving the CF3\text{CF}_3 group .

Applications in Research and Industry

Pharmaceutical Intermediates

The trifluoromethyl and sulfonyl groups enhance metabolic stability and bioavailability, making the compound a key intermediate in:

  • Kinase Inhibitors: Modulating ATP-binding pockets via sulfonyl interactions .

  • Antiviral Agents: Fluorinated analogs exhibit improved blood-brain barrier penetration .

Materials Science

  • Polymer Additives: Sulfonyl groups improve thermal stability in fluoropolymers.

  • Liquid Crystals: Nitrile moieties facilitate dipole-dipole interactions in mesogenic phases .

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